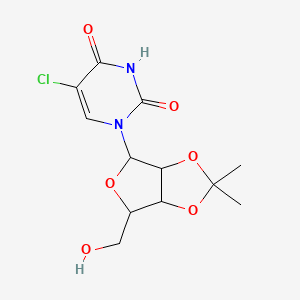
methy2-Bromo-5-(trifluoromethyl)-1H-1,3-benzodiazole-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
メチル2-ブロモ-5-(トリフルオロメチル)-1H-1,3-ベンゾジアゾール-7-カルボキシレートは、さまざまな科学分野で大きな関心を集めている複雑な有機化合物です。
準備方法
合成経路と反応条件
メチル2-ブロモ-5-(トリフルオロメチル)-1H-1,3-ベンゾジアゾール-7-カルボキシレートの合成には、通常、複数段階の有機反応が含まれます。一般的な方法の1つは、前駆体化合物を臭素化し、続いてトリフルオロメチル基を導入することです。反応条件には、通常、目的の生成物が得られるように、強酸または強塩基、高温、および特定の触媒の使用が必要です。
工業生産方法
この化合物の工業生産には、反応が慎重に制御されて収率と純度が最大化される、大規模な化学反応器を使用する場合があります。連続フロー反応器やクロマトグラフィーなどの高度な精製技術を使用すると、生産プロセスの効率が向上する可能性があります。
化学反応の分析
反応の種類
メチル2-ブロモ-5-(トリフルオロメチル)-1H-1,3-ベンゾジアゾール-7-カルボキシレートは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この反応は、追加の官能基を導入したり、既存の官能基を変更したりすることができます。
還元: この反応は、化合物から酸素原子を除去したり、水素原子を付加したりすることができます。
置換: この反応は、通常、求核試薬または求電子試薬を使用して、1つの官能基を別の官能基に置き換えることができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの強力な酸化剤、水素化リチウムアルミニウムなどの還元剤、水酸化ナトリウムなどの置換試薬などがあります。反応条件は、目的の成果によって異なりますが、通常、制御された温度と圧力を使用します。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりカルボン酸が生成される場合がありますが、還元によりアルコールまたはアミンが生成される場合があります。
科学的研究の応用
メチル2-ブロモ-5-(トリフルオロメチル)-1H-1,3-ベンゾジアゾール-7-カルボキシレートは、科学研究において幅広い用途があります。
化学: これは、より複雑な分子を合成し、反応機構を研究するためのビルディングブロックとして使用されます。
生物学: これは、その独自の化学的性質により、生物学的経路と相互作用を調査するために使用できます。
産業: これは、特定の特性を持つ特殊化学薬品や材料の生産に使用できます。
作用機序
メチル2-ブロモ-5-(トリフルオロメチル)-1H-1,3-ベンゾジアゾール-7-カルボキシレートがその効果を発揮するメカニズムには、酵素や受容体などの分子標的との相互作用が含まれます。臭素とトリフルオロメチル基は、化合物の結合親和性と特異性を高め、より強力な生物学的効果をもたらす可能性があります。関連する経路には、シグナル伝達、遺伝子発現、および代謝プロセスが含まれる可能性があります。
類似の化合物との比較
類似の化合物
- 2-ブロモ-5-(トリフルオロメチル)ピリジン
- 2-ブロモ-5-(トリフルオロメチル)アニリン
- メチル2-ブロモ-5-(トリフルオロメチル)ベンゾエート
独自性
メチル2-ブロモ-5-(トリフルオロメチル)-1H-1,3-ベンゾジアゾール-7-カルボキシレートは、異なる化学的および生物学的特性を与える官能基の特定の組み合わせにより、ユニークです。類似の化合物と比較して、異なる反応性、安定性、および生物学的活性を示す場合があり、特殊な用途に役立ちます。
類似化合物との比較
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)aniline
- Methyl 2-bromo-5-(trifluoromethyl)benzoate
Uniqueness
Methy2-Bromo-5-(trifluoromethyl)-1H-1,3-benzodiazole-7-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specialized applications.
特性
分子式 |
C10H6BrF3N2O2 |
|---|---|
分子量 |
323.07 g/mol |
IUPAC名 |
methyl 2-bromo-6-(trifluoromethyl)-1H-benzimidazole-4-carboxylate |
InChI |
InChI=1S/C10H6BrF3N2O2/c1-18-8(17)5-2-4(10(12,13)14)3-6-7(5)16-9(11)15-6/h2-3H,1H3,(H,15,16) |
InChIキー |
KDSNCPFKZNYLPV-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C2C(=CC(=C1)C(F)(F)F)NC(=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(E)-but-2-enedioic acid;3-(2-chlorobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine](/img/structure/B12287786.png)






![N-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide](/img/structure/B12287827.png)



